2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
Description
2-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid is a bifunctional linker compound featuring a maleimide group (2,5-dioxopyrrole) and a carboxylic acid moiety. The maleimide group enables selective thiol conjugation under physiological conditions, while the carboxylic acid allows further functionalization via amide or ester bond formation . This compound is structurally characterized by a phenyl ring substituted at the meta-position with the maleimide group, which distinguishes it from related para-substituted analogs (e.g., 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid, CAS 91574-45-7) . Its molecular formula is C₁₂H₉NO₄, with a molecular weight of 231.21 g/mol.
Applications include:
Properties
CAS No. |
911099-24-6 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that this compound can be used as a protein cross-linking agent, suggesting that it may interact with specific proteins in the body.
Mode of Action
As a protein cross-linking agent, it likely forms covalent bonds with certain amino acids in proteins, altering their structure and function.
Biochemical Pathways
Given its role as a protein cross-linking agent, it may impact multiple pathways depending on the specific proteins it interacts with.
Result of Action
As a protein cross-linking agent, it could potentially alter protein function, leading to various cellular effects.
Biochemical Analysis
Biochemical Properties
The compound 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid is known to interact with biomolecules containing a thiol group. The maleimide group in the compound reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol. This property makes it a valuable tool in biochemical research, particularly in the study of proteins and enzymes that contain thiol groups.
Molecular Mechanism
The molecular mechanism of action of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves the formation of a covalent bond with thiol-containing biomolecules This can lead to changes in the function of these molecules, potentially influencing enzyme activity and gene expression
Biological Activity
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N3O8
- Molecular Weight : 381.34 g/mol
- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoate
Anticancer Properties
Research indicates that derivatives of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid exhibit significant anticancer activity. A study demonstrated that certain analogs inhibited the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. The compounds showed IC50 values in the low micromolar range, indicating potent activity against various cancer cell lines .
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells. This is achieved through:
- Inhibition of Key Signaling Pathways : The compound disrupts the PI3K/AKT/mTOR pathway, leading to reduced cell survival and proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger oxidative stress, promoting apoptosis in malignant cells .
Study 1: In Vitro Antitumor Activity
A recent study evaluated the effects of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid on human cancer cell lines. The results indicated:
- Cell Lines Tested : A431 (epidermoid carcinoma), HT29 (colon carcinoma).
- Findings : The compound exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A431 | 12.5 | Doxorubicin | 15.0 |
| HT29 | 10.0 | Doxorubicin | 14.0 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's activity:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds containing the pyrrole moiety can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. A notable case study demonstrated that a related compound effectively reduced the viability of various cancer cell lines in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins. One study highlighted the efficacy of a similar pyrrole derivative in alleviating symptoms of arthritis by modulating immune responses .
Materials Science Applications
Polymer Synthesis
The unique properties of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid make it a valuable building block in polymer chemistry. It can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical strength. Research has demonstrated that incorporating this compound into polymer matrices improves their performance in applications such as coatings and adhesives .
Nanomaterials Development
This compound has also been explored in the development of nanomaterials. Its ability to form stable complexes with metals allows for the creation of nanoparticles with specific catalytic properties. A study reported the successful synthesis of metal nanoparticles using this pyrrole derivative as a stabilizing agent, which exhibited enhanced catalytic activity in organic reactions .
Biochemical Applications
Enzyme Inhibition
Another significant application is in enzyme inhibition research. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders. In particular, studies have focused on its inhibitory effects on enzymes like cyclooxygenase (COX), which is crucial for inflammatory processes .
Drug Delivery Systems
The incorporation of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid into drug delivery systems has been investigated for enhancing the bioavailability of therapeutic agents. Research indicates that when used as part of a conjugate with other drugs, it can improve solubility and stability, facilitating more effective treatment regimens .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and application-based differences between 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid and related compounds:
Key Insights:
Dimethylpyrrole derivatives (e.g., CAS 26165-63-9) lack the reactive dioxo groups, rendering them unsuitable for thiol-based applications .
Functional Group Modifications: PEGylation (e.g., Mal-PEG₂-CH₂COOH) introduces ethylene glycol spacers, enhancing solubility and reducing aggregation in therapeutic formulations . Chain length variations (e.g., pentanoic acid vs. acetic acid derivatives) modulate linker rigidity and payload release kinetics .
Synthetic Considerations :
- The target compound is synthesized via condensation of maleic anhydride derivatives with phenylacetic acid precursors under conventional heating or microwave radiation (yields: 74–88%) .
- Para-substituted analogs are synthesized similarly but require precise regioselective control .
Safety and Handling: Maleimide-containing compounds (e.g., CAS 80307-12-6) may exhibit higher reactivity hazards (e.g., skin sensitization) compared to non-reactive dimethylpyrrole analogs .
Preparation Methods
Maleimide Formation via Cyclization of Maleamic Acid Intermediates
The most widely reported method involves the cyclization of a maleamic acid precursor derived from 3-aminophenylacetic acid and maleic anhydride. This two-step process begins with the nucleophilic attack of the amine group on maleic anhydride, followed by intramolecular dehydration to form the maleimide ring.
Step 1: Synthesis of Maleamic Acid Intermediate
3-Aminophenylacetic acid reacts with maleic anhydride in a 1:1 molar ratio under anhydrous conditions. A typical procedure employs tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as a base to neutralize the carboxylic acid byproduct. The reaction is conducted at 0–5°C for 2 hours, yielding N-(3-carboxymethylphenyl)maleamic acid with >85% efficiency.
Step 2: Cyclization to Maleimide
The maleamic acid intermediate undergoes cyclization using acetic anhydride as both the solvent and dehydrating agent. Heating at 80–90°C for 4–6 hours facilitates intramolecular ring closure, producing the target compound. Catalytic amounts of sodium acetate (0.1–0.5 mol%) accelerate the reaction, achieving yields of 72–78%.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–90°C |
| Time | 4–6 hours |
| Yield | 72–78% |
| Catalyst | Sodium acetate (0.1–0.5 mol%) |
Alternative Pathway: Direct Coupling of Preformed Maleimide
An alternative approach involves coupling 3-bromophenylacetic acid with preformed maleimide derivatives. This method avoids the cyclization step but requires palladium-catalyzed cross-coupling, which introduces complexity.
Procedure
-
Maleimide Activation : Maleimide is converted to its potassium salt using K₂CO₃ in dimethylformamide (DMF).
-
Buchwald-Hartwig Amination : The salt reacts with 3-bromophenylacetic acid in the presence of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) at 110°C for 12 hours.
| Parameter | Value |
|---|---|
| Catalyst System | Pd(OAc)₂/Xantphos |
| Ligand | Xantphos (4 mol%) |
| Temperature | 110°C |
| Yield | 65–70% |
This route is less favored due to lower yields and higher costs associated with palladium catalysts.
Optimization Strategies
Solvent and Temperature Effects
Cyclization efficiency correlates strongly with solvent polarity. Polar aprotic solvents like DMF enhance reaction rates but may promote side reactions. A mixed solvent system (THF:Ac₂O = 3:1) balances reactivity and selectivity, improving yields to 80–82%.
Catalytic Enhancements
Incorporating 4-dimethylaminopyridine (DMAP, 1 mol%) as a co-catalyst reduces the cyclization time to 3 hours while maintaining yields at 75–77%. DMAP facilitates proton transfer during the dehydration step, accelerating ring closure.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethyl acetate/hexane (1:4). The compound exhibits a melting point of 114–116°C, consistent with literature values.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, maleimide CH), 7.45–7.30 (m, 4H, aromatic), 3.65 (s, 2H, CH₂CO), 2.50 (s, 2H, maleimide CH₂).
-
IR (KBr) : 1775 cm⁻¹ (C=O, maleimide), 1705 cm⁻¹ (C=O, acetic acid).
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study demonstrated a 15% increase in yield (to 85%) when cyclization was conducted in a microreactor at 100°C with a residence time of 30 minutes.
Challenges and Limitations
Q & A
Q. How can researchers integrate this compound into biomolecular conjugation studies (e.g., protein labeling)?
- Methodological Answer : Leverage the maleimide-like reactivity of the dioxopyrrole moiety for thiol-selective conjugation. Optimize pH (7.0–8.5) and buffer conditions (e.g., phosphate-buffered saline) to enhance reaction specificity. Confirm conjugation efficiency via SDS-PAGE with fluorescent or UV-vis detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
